molecular formula C5H7N3O2S B1361254 (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester CAS No. 181370-69-4

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester

Cat. No. B1361254
CAS RN: 181370-69-4
M. Wt: 173.2 g/mol
InChI Key: MFIQCDDQYZXHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” is a chemical compound with the molecular formula C5H7N3O2S . It is used in proteomics research .


Synthesis Analysis

While specific synthesis methods for “(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” are not available, similar compounds have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of “(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” can be represented by the InChI code: 1S/C4H5N3O2S/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H2,5,7)(H,8,9) .


Physical And Chemical Properties Analysis

“(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” has a molecular weight of 159.17 . The SMILES string representation is Nc1nnc(CC(O)=O)s1 .

Scientific Research Applications

Antimicrobial Agents

1,3,4-thiadiazole derivatives, including “methyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate”, have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against organisms such as E. coli, B. mycoides, and C. albicans .

Anti-Epileptic Agents

The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities, including acting as anticonvulsant agents . Various derivatives of 1,3,4-thiadiazole have shown good potency as anticonvulsant agents, which are highly effective and have less toxicity .

Pesticides

The compound “5-amino-3-methyl-1,2,4-thiadiazole” has been used as a potential pesticide . This indicates that “methyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate” could also have potential applications in this field .

Enzyme Inhibitors

“Methyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate” has been used as a component of medicinally important enzyme inhibitors . This suggests that it could be used in the development of new drugs that target specific enzymes .

Anti-HIV Agents

Some 1,3,4-thiadiazole derivatives have been screened for anti-HIV-1 and anti-HIV-2 activity . One such derivative showed in vitro inhibitory activity with EC 50 values of 0.96 μg/mL (HIV-1 strain IIIB) and 2.92 μg/mL (HIV-2 strain ROD), respectively .

Anticancer Agents

A number of synthesized compounds, including 1,3,4-thiadiazolyl derivatives, have been examined in vitro for their cytotoxic activities against MCF-7 cancer and RPE-1 human cell lines . This suggests that “methyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate” could potentially be used in cancer research .

Mechanism of Action

Safety and Hazards

The safety information available indicates that “(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” may be an irritant .

Future Directions

The potential of “(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” and similar compounds in medical research, particularly as potential anticancer agents and urease inhibitors , suggests that further investigations into their properties and mechanisms of action could be beneficial.

properties

IUPAC Name

methyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-10-4(9)2-3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIQCDDQYZXHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349462
Record name (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181370-69-4
Record name (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.